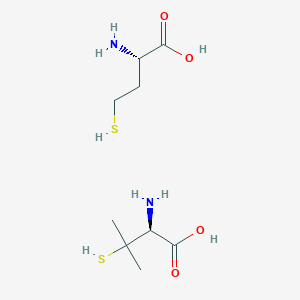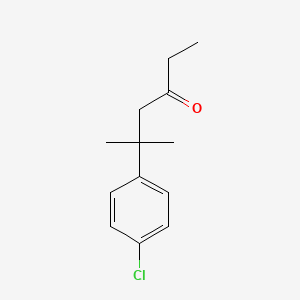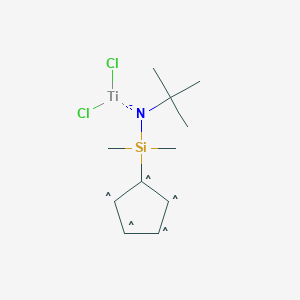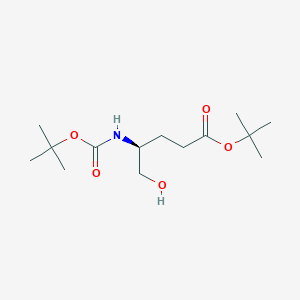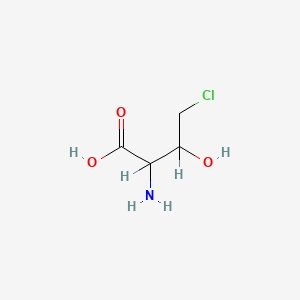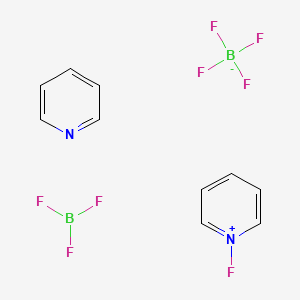
6-(2-Propenyl)-ergoline-8-carboxylic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Propenyl)-ergoline-8-carboxylic acid methyl ester is a complex organic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse biological activities and are often found in natural products such as alkaloids. This particular compound features a propenyl group attached to the ergoline skeleton, which is a tetracyclic structure containing nitrogen atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Propenyl)-ergoline-8-carboxylic acid methyl ester typically involves multiple steps, starting from simpler precursors. One common approach is the Fischer indole synthesis, which involves the reaction of a cyclohexanone derivative with phenylhydrazine hydrochloride in the presence of an acid catalyst such as methanesulfonic acid. This reaction produces an indole intermediate, which can then be further functionalized to introduce the propenyl group and the carboxylic acid methyl ester moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
6-(2-Propenyl)-ergoline-8-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The propenyl group and other substituents on the ergoline skeleton can be replaced with different groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学研究应用
6-(2-Propenyl)-ergoline-8-carboxylic acid methyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity makes it a valuable tool for investigating cellular processes and interactions.
Medicine: Ergoline derivatives, including this compound, have potential therapeutic applications due to their pharmacological properties.
作用机制
The mechanism of action of 6-(2-Propenyl)-ergoline-8-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific biological context and the compound’s functional groups.
相似化合物的比较
Similar Compounds
Ergoline: The parent compound of the ergoline family, known for its diverse biological activities.
Lysergic acid diethylamide: A well-known ergoline derivative with psychoactive properties.
Ergotamine: Another ergoline derivative used in the treatment of migraines.
Uniqueness
6-(2-Propenyl)-ergoline-8-carboxylic acid methyl ester is unique due to the presence of the propenyl group and the carboxylic acid methyl ester moiety. These functional groups confer distinct chemical and biological properties, making the compound valuable for specific applications in research and industry.
属性
CAS 编号 |
72821-79-5 |
|---|---|
分子式 |
C19H22N2O2 |
分子量 |
310.4 g/mol |
IUPAC 名称 |
methyl (6aR)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylate |
InChI |
InChI=1S/C19H22N2O2/c1-3-7-21-11-13(19(22)23-2)8-15-14-5-4-6-16-18(14)12(10-20-16)9-17(15)21/h3-6,10,13,15,17,20H,1,7-9,11H2,2H3/t13?,15?,17-/m1/s1 |
InChI 键 |
IACRGBGBDYCBKO-PUJMQQBBSA-N |
手性 SMILES |
COC(=O)C1CC2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)CC=C |
SMILES |
COC(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C |
规范 SMILES |
COC(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C |
同义词 |
(8β)-6-(2-Propen-1-yl)-ergoline-8-carboxylic Acid Methyl Ester; _x000B_6-(2-Propenyl)dihydrolysergic Acid Methyl Ester; Indolo[4,3-fg]quinoline, ergoline-8-carboxylic Acid Deriv. |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2,5-Bis(trideuteriomethoxy)phenyl]ethanamine](/img/structure/B1147515.png)
![Tetrasodium;8-hydroxy-7-[[4-[2-[4-[(8-hydroxy-5-sulfonatoquinolin-7-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]quinoline-5-sulfonate](/img/structure/B1147518.png)

